molecular formula C4H6ClFO3S B2891193 (3S,4R)-4-Fluorooxolane-3-sulfonyl chloride CAS No. 2343964-51-0

(3S,4R)-4-Fluorooxolane-3-sulfonyl chloride

Cat. No. B2891193
CAS RN: 2343964-51-0
M. Wt: 188.6
InChI Key: HFRMTYQVLIOYJH-DMTCNVIQSA-N
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Description

Synthesis Analysis

The synthesis of (3S,4R)-4-Fluorooxolane-3-sulfonyl chloride involves several steps. Researchers have explored various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods allow access to diverse derivatives with potential biological activities.

Scientific Research Applications

Synthesis Methodologies and Chemical Transformations

(3S,4R)-4-Fluorooxolane-3-sulfonyl chloride serves as a key intermediate in organic synthesis, enabling the preparation of complex molecules through selective reactions. For instance, the synthesis of sp3-enriched β-fluoro sulfonyl chlorides from alkenes, as reported by Grygorenko et al. (2020), showcases the utility of such compounds in accessing sp3-rich scaffolds, important for drug discovery (Grygorenko et al., 2020). Similarly, Wright and Hallstrom (2006) developed a method for preparing heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols, highlighting the compound's role in synthesizing key functional groups for pharmaceuticals (Wright & Hallstrom, 2006).

Polymer Science and Materials Engineering

In polymer science, the compound finds applications in the synthesis of advanced materials. For example, Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel cell applications. These materials exhibit high proton conductivity, demonstrating the compound's value in creating functional polymers for energy technologies (Bae, Miyatake, & Watanabe, 2009).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the compound's derivatives are pivotal in drug synthesis and design. Merchant et al. (2018) utilized sulfone compounds in nickel-catalyzed radical cross-coupling reactions, facilitating the streamlined preparation of pharmaceutically relevant fluorinated scaffolds. This method underscores the significance of (3S,4R)-4-Fluorooxolane-3-sulfonyl chloride derivatives in accessing complex, sp3-rich molecules for therapeutic applications (Merchant et al., 2018).

properties

IUPAC Name

(3S,4R)-4-fluorooxolane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClFO3S/c5-10(7,8)4-2-9-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRMTYQVLIOYJH-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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